molecular formula C25H23F6N3S B3092632 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea CAS No. 1233369-41-9

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea

Cat. No.: B3092632
CAS No.: 1233369-41-9
M. Wt: 511.5 g/mol
InChI Key: KGAOVNMFMGIVJT-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea ( 1233369-41-9) is a sophisticated chiral organocatalyst designed for advanced asymmetric synthesis . This compound, with the molecular formula C₂₅H₂₃F₆N₃S and a molecular weight of 511.53 g/mol, is characterized by a well-defined (1S,2S) stereochemistry that is essential for inducing high enantioselectivity in catalytic reactions . The structural core of this catalyst integrates a thiourea moiety, which acts as a powerful hydrogen-bond donor, and a basic dimethylamino group, working in concert to activate substrates and stabilize transition states through a bifunctional mechanism. This makes it exceptionally valuable for a range of transformations, including Michael additions, Mannich reactions, and other carbon-carbon bond-forming reactions critical in medicinal chemistry and functional materials development. Supplied with a guaranteed purity of not less than 95% and accompanied by a batch-specific Certificate of Analysis (COA), this product ensures traceability and reliability for sensitive research applications . Our custom synthesis services provide flexibility, offering scalable quantities from gram to kilogram scale to support both initial laboratory research and larger-scale industrial projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain long-term stability and performance.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOVNMFMGIVJT-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121228
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233369-41-9
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233369-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic pathway likely involves:

  • Formation of the thiourea moiety: Reaction between a suitable isothiocyanate and a dimethylamino-substituted phenyl compound.
  • Introduction of trifluoromethyl groups: These groups can enhance lipophilicity and biological activity.

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. The presence of the thiourea moiety allows for interaction with bacterial cell surfaces through hydrogen bonding and electrostatic interactions.

  • Mechanism: The C=S and N-H groups in thiourea can be protonated under acidic conditions, enhancing their reactivity with bacterial components such as carboxyl and phosphate groups .
  • Efficacy: Studies indicate that similar compounds exhibit MIC (Minimum Inhibitory Concentration) values ranging from 135 µg/mL to 145 µg/mL against E. coli . While specific data for the compound is limited, it is expected to exhibit comparable antibacterial activity due to structural similarities.

Anticancer Activity

Thiourea derivatives have been explored for their anticancer potential. They can inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies: Compounds with similar structures have demonstrated IC50 values ranging from 1.29 to 20 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanisms: The anticancer activity may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways .

Antioxidant Activity

Thiourea compounds are also known for their antioxidant properties:

  • Assessment Methods: Antioxidant activity can be evaluated using assays such as DPPH and ABTS radical scavenging tests.
  • Findings: Some thiourea derivatives have shown IC50 values as low as 45 µg/mL in DPPH assays, indicating strong antioxidant capabilities .

Case Study 1: Antibacterial Efficacy

A study on bis(thiourea) derivatives demonstrated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity. This suggests that structural modifications could improve the antibacterial efficacy of similar thiourea derivatives .

Case Study 2: Anticancer Potency

Research on phosphonate thioureas revealed significant inhibitory effects against pancreatic and prostate cancer cell lines, with IC50 values as low as 3 µM. This highlights the potential of thiourea derivatives in targeted cancer therapies .

Data Table: Biological Activities of Thiourea Derivatives

Activity TypeCompound StructureIC50/MIC ValuesReference
AntibacterialBis(thiourea) derivatives135 - 145 µg/mL
AnticancerPhosphonate thioureas1.29 - 20 µM
AntioxidantVarious thioureas45 µg/mL (DPPH assay)

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs are summarized below:

Compound Name / ID Substituents / Modifications Molecular Weight Key Features
Target Compound (1S,2S)-2-(dimethylamino)-1,2-diphenylethyl group 567.64 Diphenylethyl backbone; high steric bulk for enantioselectivity .
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Naphthalen-1-yl group replacing bis(trifluoromethyl)phenyl 453.64 Enhanced aromatic π-π interactions; lower MW .
(S,S)-1f () 2-Fluoro-4-methoxyphenylamino on cyclohexyl ~413.42* Electron-withdrawing fluorine enhances hydrogen-bonding .
18e () Methyl-triazolylmethyl-pyrrolidine on cyclohexyl N/A Polar triazole moiety improves solubility in polar solvents .
R-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea Branched dimethylamino-methylbutan-2-yl group 401.41 Flexible aliphatic chain; reduced steric hindrance .

*Estimated based on and .

Physical and Chemical Properties

  • Solubility : The target compound is soluble in organic solvents (e.g., CHCl₃, THF) , whereas analogs with polar groups (e.g., 18e) show improved solubility in DMSO .
  • Optical Rotation : The target compound’s enantiomeric excess (ee) exceeds 99% in catalytic applications , outperforming analogs like 18f ([α]ᴰ²⁷ = -18.0 in CHCl₃) .
  • Thermal Stability : Derivatives with trifluoroacetyl groups (e.g., 18f) exhibit higher thermal stability due to electron-withdrawing effects .

Catalytic Performance in Asymmetric Reactions

Michael Additions
  • Target Compound: Achieves 95–99% ee in vinylogous Michael additions of α,α-dicyanoolefins at 2–10 mol% loading .
  • Cyclohexyl-Based Analogs (S,S-TUC/R,R-TUC) : Provide 80–90% ee in similar reactions, indicating diphenylethyl groups confer superior stereocontrol .
  • Quinuclidinyl Derivatives () : Lower ee (70–85%) due to rigid bicyclic structure limiting substrate access .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this thiourea derivative, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral (1S,2S)-diamine precursor. Critical parameters include:

  • Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity without decomposition .

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) improve solubility of aromatic intermediates .

  • Catalysts : Base catalysts (e.g., triethylamine) facilitate thiourea formation by scavenging HCl .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers and removes unreacted starting materials .

    Reaction Optimization Table
    Parameter
    ------------------
    Temperature
    Solvent
    Reaction Time
    Catalyst

Q. How is the stereochemical integrity of the (1S,2S)-diphenylethyl moiety verified?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase. Retention times are compared to standards .
  • X-ray Crystallography : Confirms absolute configuration by analyzing diffraction data (e.g., C–C bond lengths, torsion angles) .
  • Optical Rotation : Specific rotation values ([α]D) are measured and compared to literature data for chiral thiourea derivatives .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC (e.g., trifluoromethyl groups appear as singlets in ¹⁹F NMR) .
  • ¹⁹F NMR : Confirms presence of CF₃ groups (δ ≈ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₉H₂₅F₆N₃S requires m/z 586.16) .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what analytical methods detect impurities?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias enantiomer formation .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize undesired enantiomers .
  • Impurity Detection :
  • LC-MS/MS : Identifies trace diastereomers (<0.5%) via fragmentation patterns .
  • Vibrational Circular Dichroism (VCD) : Detects conformational impurities in the thiourea backbone .

Q. What strategies are recommended for studying this compound’s potential as a chiral catalyst or ligand?

  • Methodological Answer :

  • Catalytic Screening : Test in asymmetric reactions (e.g., Henry reaction, Michael addition) under varying conditions:
Catalytic Activity Assessment
Reaction
-------------------
Michael Addition
Aldol Reaction
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine turnover frequency (TOF) .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., binding affinity vs. catalytic activity)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Re-optimize geometries using solvent-effect models (e.g., PCM) to align with experimental conditions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants directly, resolving discrepancies with computational predictions .
  • Data Reconciliation : Use Bayesian statistics to weight experimental vs. theoretical uncertainties .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose to aqueous buffers (pH 3–10) at 25–50°C; analyze degradation products via LC-QTOF .
  • Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .
  • Photostability : UV irradiation (254 nm) identifies photo-degradation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.